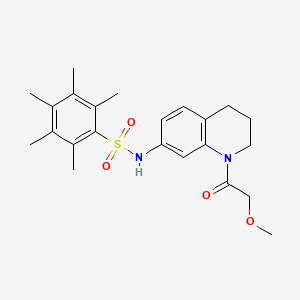

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Description

The compound "N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide" is a complex organic molecule known for its unique structure and diverse applications. This compound features several functional groups, including a methoxy group, a tetrahydroquinoline ring, and a pentamethylbenzenesulfonamide moiety. These functional groups contribute to its reactivity and potential utility in various scientific fields.

Properties

IUPAC Name |

N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-14-15(2)17(4)23(18(5)16(14)3)30(27,28)24-20-10-9-19-8-7-11-25(21(19)12-20)22(26)13-29-6/h9-10,12,24H,7-8,11,13H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIHQEBNHKUBAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: : The synthesis typically begins with commercially available starting materials like 2-methoxyacetyl chloride, tetrahydroquinoline, and pentamethylbenzenesulfonyl chloride.

Reactions

Acylation: : The 2-methoxyacetyl chloride reacts with tetrahydroquinoline in the presence of a base (e.g., triethylamine) to form the intermediate 1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline.

Sulfonylation: : This intermediate then reacts with pentamethylbenzenesulfonyl chloride under basic conditions to yield the final compound.

Industrial Production Methods

Industrial synthesis may employ similar routes but on a larger scale with optimizations for yield and purity. Techniques such as continuous flow chemistry and advanced purification methods like recrystallization or chromatography may be utilized.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The tetrahydroquinoline ring can undergo oxidation to form quinoline derivatives.

Reduction: : Specific reduction conditions can reduce the methoxy group to a hydroxyl group.

Substitution: : Various nucleophiles can substitute the methoxy group or the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidizing agents: : KMnO₄, PCC.

Reducing agents: : NaBH₄, LiAlH₄.

Substitution reagents: : NaOEt (sodium ethoxide), ammonia.

Major Products

Oxidation: : Quinoline derivatives.

Reduction: : Corresponding alcohols.

Substitution: : Various substituted sulfonamides and quinoline derivatives.

Scientific Research Applications

Chemistry

The compound is a valuable intermediate for synthesizing more complex molecules, especially in the realm of medicinal chemistry. Its unique structure provides a scaffold for developing new drugs.

Biology

In biological research, this compound can be used to study the effects of quinoline and sulfonamide moieties on biological systems, potentially leading to the discovery of new pharmacological activities.

Medicine

The compound's structure suggests potential as a pharmacophore in drug development, particularly for targeting enzymes or receptors involved in diseases like cancer or bacterial infections.

Industry

In industry, the compound could serve as a building block for specialty chemicals, dyes, or materials with specific properties.

Mechanism of Action

Molecular Targets

The exact mechanism of action may vary based on the application, but generally, the compound interacts with biological molecules through its functional groups. For instance, the sulfonamide moiety can mimic peptide bonds, allowing it to inhibit certain enzymes.

Pathways Involved

The compound's effects can involve pathways related to inflammation, cell signaling, or metabolic processes, depending on its use in research or medicine.

Comparison with Similar Compounds

Similar Compounds

N-(1-(2-acetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-benzenesulfonamide

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Highlighting Uniqueness

The presence of both the methoxy group and pentamethylbenzenesulfonamide moiety distinguishes this compound from similar molecules. This combination potentially enhances its stability, reactivity, and interaction with biological targets, making it a standout candidate for further research and application development.

Biological Activity

N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.

Structural Overview

The compound features a tetrahydroquinoline core combined with a pentamethylbenzenesulfonamide moiety. This hybrid structure may confer unique chemical properties that enhance its biological activity. The molecular formula is with a molecular weight of approximately 402.5 g/mol .

The biological effects of this compound are primarily mediated through interactions with various enzymes and receptors . Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group enhances binding affinity to target enzymes involved in metabolic pathways.

- Receptor Modulation : The compound may interact with neurotransmitter systems, potentially influencing dopamine and norepinephrine receptors .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

Anticancer Activity

Preliminary studies suggest that this compound has potential anticancer properties . It may inhibit cancer cell proliferation through the modulation of signaling pathways associated with cell growth and apoptosis .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects , showing potential in reducing inflammation markers in vitro. This suggests it could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with similar structural features. Here are key findings:

| Study | Focus | Findings |

|---|---|---|

| Anticancer Activity | Demonstrated inhibition of cancer cell lines; specific pathways modulated include apoptosis-related proteins. | |

| Enzyme Interaction | Identified as a potential enzyme inhibitor; specific targets include those involved in metabolic processes. | |

| Receptor Modulation | Suggested interaction with neurotransmitter receptors; potential implications for neurological disorders. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.